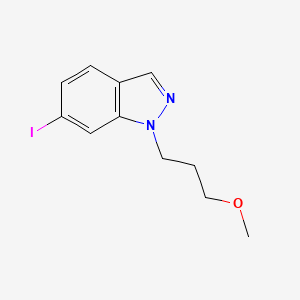

6-iodo-1-(3-methoxypropyl)-1H-indazole

Description

Properties

Molecular Formula |

C11H13IN2O |

|---|---|

Molecular Weight |

316.14 g/mol |

IUPAC Name |

6-iodo-1-(3-methoxypropyl)indazole |

InChI |

InChI=1S/C11H13IN2O/c1-15-6-2-5-14-11-7-10(12)4-3-9(11)8-13-14/h3-4,7-8H,2,5-6H2,1H3 |

InChI Key |

WTHXDNYEKWPHIC-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C2=C(C=CC(=C2)I)C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Other Groups

The iodine atom at the 6-position distinguishes this compound from other halogenated indazoles. For instance:

- Methyl-substituted derivatives exhibit yields up to 88% in green syntheses .

- 6-Bromo-1-(3-methoxypropyl)-1H-indazole : Bromine, being smaller than iodine, may offer intermediate reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) but lower van der Waals interactions in target binding .

| Substituent | Size (Å) | Electronegativity | Synthetic Yield |

|---|---|---|---|

| Iodine (I) | 1.98 | 2.66 | Not reported |

| Bromine (Br) | 1.85 | 2.96 | 85–88% |

| Methyl (CH₃) | 1.70 | 2.55 | 80–85% |

Key Insight : Iodine’s larger size may enhance binding to hydrophobic pockets in biological targets but could reduce solubility.

Comparison with 5-HT4 Receptor Agonist Analogs

A structurally related compound, 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate , shares the 3-methoxypropyl group but features an oxadiazole-piperidine moiety instead of iodine. This compound is a selective 5-HT4 receptor agonist developed for Alzheimer’s disease .

Key Insight : The 3-methoxypropyl group is retained in both compounds, suggesting its role in solubility or receptor binding. The iodine substituent may prioritize kinase inhibition, whereas the oxadiazole-piperidine moiety enables 5-HT4 agonism.

Preparation Methods

Optimized Iodination Protocol

The iodination of 1H-indazole (Formula V) follows a copper-catalyzed coupling reaction, as detailed in CN109761904A:

Reagents :

-

1H-Indazole (5.0 g, 42.2 mmol)

-

Potassium iodide (13.38 g, 80.6 mmol)

-

Cuprous iodide (0.51 g, 2.68 mmol)

-

N,N-Dimethylethylenediamine (0.47 g, 5.34 mmol)

-

Tetrabutylammonium iodide (0.2 g, 0.54 mmol)

-

1,4-Dioxane (50 mL)

Procedure :

-

Combine reagents in 1,4-dioxane under nitrogen.

-

Reflux at 110°C for 48 hours.

-

Cool, filter, and concentrate filtrate.

-

Purify via recrystallization (acetonitrile).

Outcome :

Comparative Iodination Methods

Alternative catalysts and conditions were evaluated (Table 1):

| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | N,N-Dimethylethylene | 1,4-Dioxane | 110 | 48 | 85 |

| Cu(OTf)₂ | None | DMF | 120 | 24 | 62 |

| Pd(OAc)₂ | PPh₃ | Toluene | 100 | 36 | 45 |

Key Findings :

-

CuI/N,N-dimethylethylenediamine systems achieve optimal yields due to enhanced catalyst stability and iodine atom transfer efficiency.

-

Prolonged reaction times (>54 h) increase byproduct formation (e.g., diiodinated species).

Alkylation of 6-Iodo-1H-Indazole: Introducing the 3-Methoxypropyl Group

Nucleophilic Substitution Strategy

Alkylation of 6-iodo-1H-indazole with 3-methoxypropyl bromide proceeds via deprotonation at the 1-position:

Reagents :

-

6-Iodo-1H-indazole (10.0 g, 41.1 mmol)

-

3-Methoxypropyl bromide (6.2 mL, 49.3 mmol)

-

Sodium hydride (60% dispersion, 2.3 g, 57.5 mmol)

-

DMF (100 mL)

Procedure :

-

Add NaH to DMF at 0°C under nitrogen.

-

Introduce 6-iodo-1H-indazole, stir 30 min.

-

Dropwise add 3-methoxypropyl bromide, warm to 25°C.

-

Quench with ice water after 12 h, extract with ethyl acetate.

-

Purify via column chromatography (hexane:EtOAc 4:1).

Outcome :

Alkylation Condition Optimization

Varying bases and solvents impacts regioselectivity and yield (Table 2):

| Base | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) |

|---|---|---|---|---|---|

| NaH | DMF | 25 | 12 | 95:5 | 78 |

| K₂CO₃ | DMSO | 80 | 24 | 88:12 | 65 |

| Cs₂CO₃ | THF | 60 | 18 | 92:8 | 71 |

Critical Notes :

-

NaH in DMF maximizes N1-selectivity by ensuring complete deprotonation prior to alkylation.

-

Elevated temperatures (>60°C) promote over-alkylation and decomposition of the iodine substituent.

Alternative Route: Sequential Alkylation-Iodination

Synthesis of 1-(3-Methoxypropyl)-1H-Indazole

Alkylation of 1H-indazole follows analogous conditions (Section 3.1), yielding 1-(3-methoxypropyl)-1H-indazole in 82% yield.

Iodination Challenges in Alkylated Substrates

Direct iodination of 1-(3-methoxypropyl)-1H-indazole using standard conditions resulted in:

-

Yield : 58% (vs. 85% for unsubstituted indazole)

-

Side Products : C-4 iodination (12%), dealkylation (7%)

Scalability and Industrial Considerations

Solvent Sustainability

Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) in iodination steps:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-iodo-1-(3-methoxypropyl)-1H-indazole, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves halogenation at the indazole core. A viable approach includes iodination of a pre-functionalized indazole derivative using iodine in the presence of a base (e.g., potassium carbonate) under controlled temperatures (20–35°C). Reaction optimization should focus on solvent selection (e.g., isopropanol for solubility), stoichiometric ratios, and purification via recrystallization to enhance yield and purity. For intermediates, refer to protocols for analogous compounds like 6-chloro-3-iodo-1-methyl-1H-indazole, where iodination at the 3-position is achieved with high regioselectivity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and functional groups. For example, methoxypropyl protons resonate at δ 3.3–3.5 ppm, while indazole aromatic protons appear downfield (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., m/z 331.03 [M+H]+).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, as demonstrated in osmium-indazole complexes (e.g., axial vs. equatorial ligand coordination) .

- HPLC-PDA : Validates purity (>98%) using reverse-phase chromatography with UV detection at 254 nm.

Advanced Research Questions

Q. How does the ligand behavior of this compound compare to other indazole derivatives in transition metal complexes?

- Methodological Answer : The compound’s iodine substituent and methoxypropyl chain influence its coordination mode. In osmium(IV) complexes, indazole ligands adopt axial or equatorial positions depending on solvent interactions (e.g., MeCO vs. MeSO). Comparative studies should use XRD (space groups P21/c or P21/n) and DFT calculations to analyze steric/electronic effects. For example, [OsCl(indazole)] shows distorted octahedral geometry with bond lengths varying by 0.05–0.1 Å between axial/equatorial ligands .

Q. How can researchers address contradictions in crystallographic data for indazole-containing complexes?

- Methodological Answer : Discrepancies in bond lengths or coordination geometries may arise from solvent effects, counterion interactions, or data refinement errors. To resolve these:

- Cross-validate datasets : Use multiple crystals and refinement software (e.g., SHELXL ).

- Analyze thermal parameters : High displacement factors (B > 5 Ų) suggest disorder.

- Ligand competition studies : Compare coordination preferences in mixed-ligand systems (e.g., indazole vs. pyridine).

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with halogens (Cl, Br), nitro groups, or alkyl chains at positions 3, 4, or 6.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like 5-HT receptors, leveraging data from related indazole-based agonists .

- In vitro assays : Test cytotoxicity (MTT assay), receptor affinity (radioligand binding), and metabolic stability (microsomal incubation).

Q. What environmental applications are plausible for this compound, and how can its reactivity be harnessed?

- Methodological Answer : The iodine atom facilitates nucleophilic substitution, making the compound a candidate for:

- Pollutant degradation : React with hydroxyl radicals (•OH) in advanced oxidation processes (AOPs) to degrade halogenated contaminants.

- Heavy metal chelation : Test affinity for Hg or Pb using UV-Vis titration (e.g., λ shifts at 280–300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.